molecular formula C8H11NO2 B2364150 Ethyl 2-cyanopent-4-enoate CAS No. 3509-01-1

Ethyl 2-cyanopent-4-enoate

Cat. No.: B2364150
CAS No.: 3509-01-1
M. Wt: 153.181
InChI Key: GZPKRYGHDHDCKH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanopent-4-enoate: is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a pentene backbone.

Scientific Research Applications

Ethyl 2-cyanopent-4-enoate has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by an elimination step to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which ethyl 2-cyanopent-4-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl 2-cyanopent-4-enoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of a cyano group and an ester group on a pentene backbone, which imparts distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

ethyl 2-cyanopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPKRYGHDHDCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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